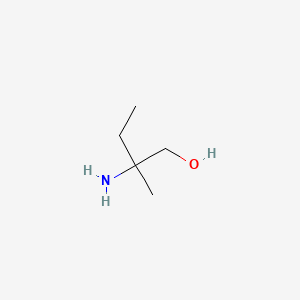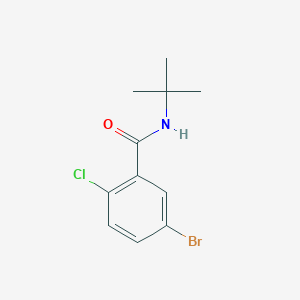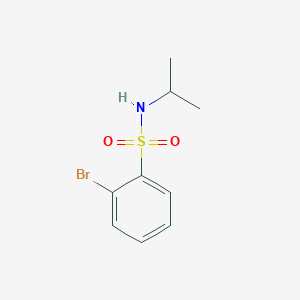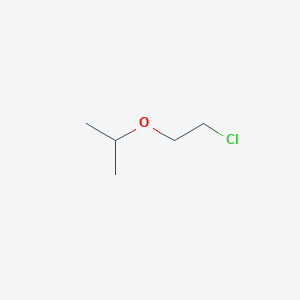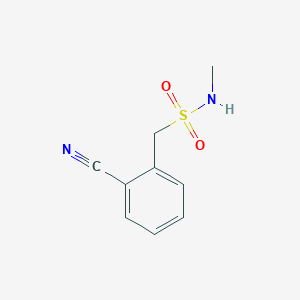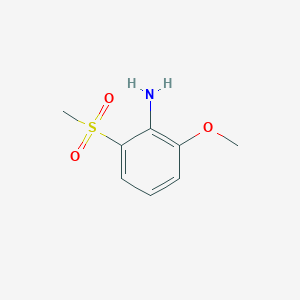
2-Methoxy-6-(methylsulfonyl)aniline
Übersicht
Beschreibung
2-Methoxy-6-(methylsulfonyl)aniline, also known as 2-MOMSA, is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile compound with a variety of uses in the lab, ranging from synthesis of other compounds to research in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Formation of Nano-/Microstructures
2-Methoxy-6-(methylsulfonyl)aniline and its derivatives are pivotal in the formation of nano- and microstructures in polymers. Research by Luo et al. (2011) shows that the oxidation of aniline and its derivatives, including this compound, results in the formation of nanotubes and hollow microspheres. This finding is significant for the development of advanced materials with specific nano- and microscale features (Luo et al., 2011).
Chemoselective Reactions
This compound is involved in chemoselective reactions. Baiazitov et al. (2013) describe its role in selective reactions with amines and their derivatives. This research is critical in the field of synthetic chemistry, particularly for the development of selective synthesis processes (Baiazitov et al., 2013).
Electrical Stimulation in Nerve Cell Differentiation
In the biomedical field, derivatives of this compound, such as polypyrrole/poly (2-methoxy-5 aniline sulfonic acid) composites, have shown potential in promoting nerve cell differentiation through electrical stimulation. Liu et al. (2009) demonstrate that these composites can be valuable in medical implants for neurological applications (Liu et al., 2009).
Gas Sensing and Adsorption
The compound plays a role in environmental monitoring and remediation. Tian et al. (2017) explored the use of methoxy-substituted polyaniline, a derivative of this compound, for detecting and adsorbing sulfur dioxide. This research contributes to developing new materials for environmental pollution control (Tian et al., 2017).
Polymerization and Material Science
In material science, the polymerization of aniline derivatives, including this compound, is significant. Moujahid et al. (2005) investigated the polymerization of aniline sulfonic acid derivatives, which is crucial for understanding the formation and properties of various polymeric materials (Moujahid et al., 2005).
Antiviral Research
In the pharmaceutical field, derivatives of this compound have been evaluated for antiviral activities. Desideri et al. (2019) synthesized compounds structurally related to this compound and tested their efficacy against various RNA and DNA viruses (Desideri et al., 2019).
Wirkmechanismus
Target of Action
It is often used as an organic synthesis intermediate , suggesting that its targets could be various, depending on the specific synthesis it is involved in.
Mode of Action
The mode of action of 2-Methoxy-6-(methylsulfonyl)aniline is not directly stated in the available resources. As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions to form new compounds. The exact nature of these interactions would depend on the specific synthesis process .
Biochemical Pathways
It’s worth noting that it is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Some physical and chemical properties of the compound are known . It has a molecular weight of 137.18, a density of 1.0630 (rough estimate), a melting point of 26-29 °C (lit.), and a boiling point of 62 °C/0.15 mmHg (lit.) . These properties could influence its pharmacokinetics.
Result of Action
As an organic synthesis intermediate, its primary function is likely to contribute to the formation of new compounds in chemical reactions .
Biochemische Analyse
Biochemical Properties
2-Methoxy-6-(methylsulfonyl)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to biochemical modifications .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. In certain cell types, this compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules within this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been shown to induce oxidative stress in some cell types, leading to alterations in cellular redox balance and potentially triggering apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been observed to exert minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity. Beyond this range, the risk of toxic effects increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites may undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize primarily within the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns can influence the compound’s biochemical activity and its impact on cellular processes .
Eigenschaften
IUPAC Name |
2-methoxy-6-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFWDKRBZQWOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434497 | |
| Record name | 2-Methoxy-6-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148726-71-0 | |
| Record name | 2-Methoxy-6-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-6-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




